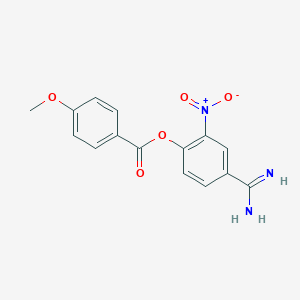

4-Amidino-2-nitrophenyl 4'-anisate

カタログ番号:

B026792

CAS番号:

105450-73-5

分子量:

315.28 g/mol

InChIキー:

PLBOHMPHGWUZAF-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

4-Amidino-2-nitrophenyl 4'-anisate is a nitro-aromatic compound featuring an amidino group (-C(NH)NH₂) and an ester linkage derived from 4-anisic acid (4-methoxybenzoic acid). The amidino group enhances hydrogen-bonding capacity and basicity, while the nitro and methoxy substituents influence electronic and steric properties.

特性

CAS番号 |

105450-73-5 |

|---|---|

分子式 |

C15H13N3O5 |

分子量 |

315.28 g/mol |

IUPAC名 |

(4-carbamimidoyl-2-nitrophenyl) 4-methoxybenzoate |

InChI |

InChI=1S/C15H13N3O5/c1-22-11-5-2-9(3-6-11)15(19)23-13-7-4-10(14(16)17)8-12(13)18(20)21/h2-8H,1H3,(H3,16,17) |

InChIキー |

PLBOHMPHGWUZAF-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(=N)N)[N+](=O)[O-] |

正規SMILES |

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(=N)N)[N+](=O)[O-] |

他のCAS番号 |

105450-73-5 |

同義語 |

4-amidino-2-nitrophenyl 4'-anisate APNAN |

製品の起源 |

United States |

類似化合物との比較

4-Amino-2-nitrophenol (CAS 119-34-6)

2-Amino-4-nitrophenol (CAS 99-57-0)

- Structure: Amino group at 2-position, nitro at 4-position.

- Physical Properties : Melting point = 143°C .

- Comparison: Regioisomeric differences (nitro/amino positions) alter intermolecular interactions. The amidino variant in the target compound may exhibit distinct crystallinity or thermal stability compared to amino-nitro analogs.

Amidino-Containing Compounds

6-Amidino-2-naphthol Methanesulfonate (CAS 13682-92-3)

- Structure: Amidino group on a naphthol scaffold with methanesulfonate counterion.

- Applications : Used as a trypsin inhibitor or fluorescent probe .

Ester Derivatives

Methyl Anisate

- Structure : Methyl ester of 4-anisic acid.

- Synthesis : Prepared via esterification of 4-anisic acid, yielding 63% with characteristic FTIR peaks at 1,684 cm⁻¹ (C=O) and 1,174 cm⁻¹ (C-O-C) .

- Spectroscopy : Fluorescence emission at 374 nm (excitation at 355 nm) .

- Comparison: The replacement of the methyl ester with a nitrophenyl-amidino group in 4-amidino-2-nitrophenyl 4'-anisate would significantly alter electronic properties, shifting absorption/emission wavelengths and reducing volatility.

Data Tables

Table 1. Physical Properties of Comparable Compounds

| Compound | Melting Point (°C) | Key Functional Groups | Reference |

|---|---|---|---|

| 4-Amino-2-nitrophenol | 125–127 | -NH₂, -NO₂ | |

| 2-Amino-4-nitrophenol | 143 | -NH₂, -NO₂ | |

| Methyl Anisate | N/A | -COOCH₃, -OCH₃ |

Table 2. Spectral Data for Key Analogs

| Compound | FTIR Peaks (cm⁻¹) | Fluorescence (nm) | Reference |

|---|---|---|---|

| Methyl Anisate | 1,684 (C=O), 1,174 (C-O-C) | λex 355, λem 374 | |

| 4-Amino-2-nitrophenol | N/A | N/A | — |

Research Implications

- Synthetic Routes: Analogous nitro compounds (e.g., 4-(2-fluoro-4-nitrophenoxy)-N-methylpicolinamide) are synthesized via nucleophilic aromatic substitution in chlorobenzene , suggesting similar methods for the target compound.

- Stability: Amidino groups may enhance thermal stability, as seen in covalent organic frameworks (COFs) with rigid aromatic backbones .

- Applications: Potential use in photodynamic therapy or catalysis, leveraging nitro-aromatic redox activity and amidino-metal coordination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。